3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
Overview of Dihydroquinazoline Scaffold in Medicinal Chemistry
The 3,4-dihydroquinazoline (DHQ) scaffold is a nitrogen-containing heterocyclic framework characterized by a phenyl ring fused to a partially saturated pyrimidine ring with a keto group at position 4. This structure serves as a "privileged scaffold" in drug discovery due to its versatility in accommodating diverse substituents, enabling interactions with multiple biological targets. The DHQ core is integral to several marketed drugs, including the antihypertensive agent debrisoquine and the anticancer drug gefitinib. Modifications at positions 2, 3, and 7 of the DHQ ring have yielded derivatives with anticancer, antimicrobial, antiviral, and anti-inflammatory activities. For example, 2-aryl DHQ derivatives inhibit tubulin polymerization, while 7-carboxamide substitutions enhance solubility and target affinity. The scaffold’s synthetic flexibility and broad bioactivity profile make it a cornerstone in developing novel therapeutic agents.
Historical Development of Quinazoline Derivatives as Therapeutic Agents
Quinazoline derivatives have evolved from early antimalarial compounds in the 1940s to modern targeted therapies. The first major breakthrough occurred in 2003 with the FDA approval of gefitinib, a 4-anilinoquinazoline inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer. Subsequent approvals of erlotinib (2004), lapatinib (2012), and afatinib (2013) solidified quinazolines as key players in oncology. Beyond oncology, DHQ derivatives have shown promise in antiviral research. For instance, 3,4-dihydroquinazoline derivatives targeting hepatitis B virus (HBV) covalently closed circular DNA (cccDNA) entered preclinical development in 2021. These advancements underscore the scaffold’s adaptability across therapeutic areas, driven by strategic substitutions that modulate pharmacokinetic and pharmacodynamic properties.
Significance of 3,4-Dihydroquinazoline-7-Carboxamide Derivatives
The introduction of a carboxamide group at position 7 of the DHQ scaffold enhances hydrogen-bonding capacity and metabolic stability, critical for target engagement. For example, 7-carboxamide substitutions in EGFR inhibitors like erlotinib improve binding to the kinase domain’s hydrophobic pocket. In the compound under investigation—3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide—the 7-carboxamide group likely facilitates interactions with residues in enzymatic active sites, while the 2-sulfanyl moiety may confer redox-modulating properties. Such structural features position 7-carboxamide DHQs as candidates for multitarget therapies, particularly in oncology and virology.
Current Research Landscape and Knowledge Gaps
Despite progress, key challenges persist. First, enantioselective synthesis of 2-substituted DHQs remains difficult due to racemization at the aminal chiral center. Second, the biological targets of many DHQ derivatives, including tubulin and cccDNA, are not fully characterized, limiting rational design. Third, existing synthetic routes often rely on toxic reagents, necessitating greener methodologies. Recent efforts focus on asymmetric catalysis and microwave-assisted synthesis to address these issues. Additionally, the role of 7-carboxamide DHQs in epigenetic modulation (e.g., histone deacetylase inhibition) is underexplored, representing a promising avenue for dual-targeting agents.
Scope and Objectives of Present Investigation
This study aims to synthesize and evaluate this compound, with three objectives:
- Structural Analysis : Characterize the compound’s conformation using X-ray crystallography and NMR spectroscopy.
- Target Identification : Screen against panels of kinases, viral polymerases, and epigenetic regulators to identify primary targets.
- Comparative Efficacy : Benchmark activity against established DHQ-based drugs (e.g., erlotinib) in in vitro models of cancer and HBV infection.
By addressing these objectives, the study seeks to advance the rational design of next-generation DHQ therapeutics with improved specificity and synthetic accessibility.
Table 1: Comparative Analysis of Selected Quinazoline Derivatives
Properties
IUPAC Name |
3-benzyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-18(2)29-26(33)21-11-14-23-24(15-21)30-28(31(27(23)34)16-19-7-5-4-6-8-19)36-17-25(32)20-9-12-22(35-3)13-10-20/h4-15,18H,16-17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACLWTWXKVYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate with a thiol reagent under mild conditions.
Final Coupling and Cyclization: The final step involves coupling the intermediate with an isopropylamine derivative and cyclizing the product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
The compound 3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113138-24-1) is a member of the quinazoline family, which has garnered attention for its potential therapeutic applications. This article explores its various applications, particularly in medicinal chemistry and pharmacology, supported by relevant studies and data.
Pharmacological Applications
1. Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. Research indicates that modifications in the quinazoline structure can enhance its cytotoxic effects against various cancers, including breast and lung cancer. For instance, derivatives have shown promising results in inhibiting tumor growth in xenograft models, suggesting a potential role as a lead compound in anticancer drug development .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have demonstrated that related quinazoline derivatives can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests that the compound may be effective in conditions such as rheumatoid arthritis and other inflammatory disorders .
3. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Quinazolines have been documented to exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the methoxyphenyl group may enhance its interaction with microbial targets, leading to increased efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of quinazoline derivatives. The specific functional groups present in This compound contribute significantly to its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| Methoxyphenyl group | Potentially increases selectivity for targets |
| Sulfanyl group | May contribute to overall stability and activity |
| Carbonamide functionality | Increases binding affinity to biological targets |
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell division and DNA replication, leading to its antimicrobial and anticancer effects.
Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Carboxamide Substitution : The propan-2-yl carboxamide at position 7 may improve solubility relative to aryl-substituted analogues (e.g., 476485-74-2) due to reduced aromaticity .
Bioactivity and Computational Insights
While explicit bioactivity data for the target compound is unavailable, suggests that structurally similar compounds cluster by bioactivity profiles. For example:
- Quinazoline sulfonamides (e.g., 477329-16-1) often exhibit kinase inhibition due to sulfonamide-protein interactions .
- Triazole-thiones (e.g., compounds [7–9] in ) show antimicrobial activity correlated with C=S tautomer stability .
Computational similarity metrics (Tanimoto/Dice indices) could quantify the target compound’s resemblance to known inhibitors, leveraging its unique 4-methoxyphenyl and isopropyl groups for virtual screening .
Biological Activity
The compound 3-benzyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzyl group, a methoxyphenyl moiety, and a sulfanyl group, contributing to its unique pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanisms involve the modulation of signaling pathways associated with cell growth and survival.
- Anti-Metastatic Properties : The compound has demonstrated potential in inhibiting metastasis in cancer cells. It appears to affect epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are crucial in cancer cell migration and invasion .
- Antioxidant Activity : The presence of methoxy groups in its structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Table 1: Biological Activity Summary
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that the compound exhibits significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and liver (Huh7) cancers. The IC50 values for these cell lines were found to be below 50 μM, indicating potent activity .
- Mechanistic Insights : A study investigated the effects of this compound on Huh7 cells and found that it significantly downregulated integrin α7 expression, which is associated with enhanced metastatic potential. This downregulation correlated with reduced activation of downstream signaling pathways such as FAK/AKT .
- In Vivo Efficacy : Preliminary animal models suggest that treatment with this compound leads to reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.
Q & A
Q. Critical Conditions :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in S-alkylation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in later stages .
Which analytical techniques are most effective for confirming structural integrity, and how are they applied during synthesis?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy groups at δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the quinazoline backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 518.2) and fragmentation patterns .
- HPLC-PDA : Monitors purity (>95%) and detects byproducts using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
How do solvent polarity and temperature variations impact the regioselectivity of thioether formation?
- Polar Solvents (DMF, DMSO) : Stabilize transition states in S-alkylation, favoring thioether formation at the quinazoline C2 position. Non-polar solvents (toluene) lead to incomplete reactions .
- Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but risk decomposition of the 4-methoxyphenyl ketone intermediate. Lower temperatures (40–50°C) improve regioselectivity but require longer reaction times .
- Experimental Design : Use a Design of Experiments (DoE) approach to optimize solvent/temperature combinations, monitored via TLC and HPLC .
What contradictions exist in reported biological activity data, and how can researchers resolve discrepancies?
- Reported Activities : Anti-inflammatory (IC₅₀ ~10 µM in COX-2 assays) vs. inconsistent anticancer results (variable IC₅₀ in kinase inhibition assays) .
- Potential Causes :
- Structural Analogues : Minor substituent differences (e.g., methoxy vs. chloro groups) in similar quinazolines drastically alter target affinity .
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in vitro affect compound stability .
- Resolution Strategies :
- Standardized Assays : Use isogenic cell lines and consistent ATP concentrations in kinase profiling .
- Metabolite Tracking : LC-MS/MS to identify degradation products in biological matrices .
What computational methods predict interaction sites between this compound and biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to kinase ATP pockets (e.g., EGFR), highlighting hydrogen bonds with quinazoline C4=O and hydrophobic interactions with the benzyl group .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD fluctuations (<2 Å for stable binding) .
- Free Energy Calculations (MM-PBSA) : Quantify binding affinities (ΔG < −8 kcal/mol suggests high potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
